Methyl 3-fluoro-4-(piperidin-4-yloxy)benzoate
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Overview
Description
Methyl 3-fluoro-4-(piperidin-4-yloxy)benzoate is an organic compound with a molecular formula of C13H16FNO3 It is a derivative of benzoate, featuring a fluorine atom at the 3-position and a piperidin-4-yloxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-4-(piperidin-4-yloxy)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluoro-4-hydroxybenzoic acid.
Esterification: The carboxylic acid group is esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to form methyl 3-fluoro-4-hydroxybenzoate.
Nucleophilic Substitution: The hydroxyl group at the 4-position is then substituted with a piperidin-4-yloxy group. This step involves the reaction of methyl 3-fluoro-4-hydroxybenzoate with piperidine in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-4-(piperidin-4-yloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert ester groups to alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 3-fluoro-4-(piperidin-4-yloxy)benzoic acid.
Reduction: 3-fluoro-4-(piperidin-4-yloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-fluoro-4-(piperidin-4-yloxy)benzoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.
Mechanism of Action
The mechanism of action of Methyl 3-fluoro-4-(piperidin-4-yloxy)benzoate involves its interaction with specific molecular targets. The piperidin-4-yloxy group is known to interact with neurotransmitter receptors, potentially modulating their activity. The fluorine atom enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-4-(piperidin-4-yl)benzoate hydrochloride
- Methyl 3-fluoro-4-(piperazin-1-yl)benzoate
Uniqueness
Methyl 3-fluoro-4-(piperidin-4-yloxy)benzoate is unique due to the presence of the piperidin-4-yloxy group, which imparts distinct pharmacological properties compared to its analogs. The fluorine atom also plays a crucial role in enhancing the compound’s stability and reactivity.
Properties
Molecular Formula |
C13H16FNO3 |
---|---|
Molecular Weight |
253.27 g/mol |
IUPAC Name |
methyl 3-fluoro-4-piperidin-4-yloxybenzoate |
InChI |
InChI=1S/C13H16FNO3/c1-17-13(16)9-2-3-12(11(14)8-9)18-10-4-6-15-7-5-10/h2-3,8,10,15H,4-7H2,1H3 |
InChI Key |
PURCBJGAFASLSU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OC2CCNCC2)F |
Origin of Product |
United States |
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